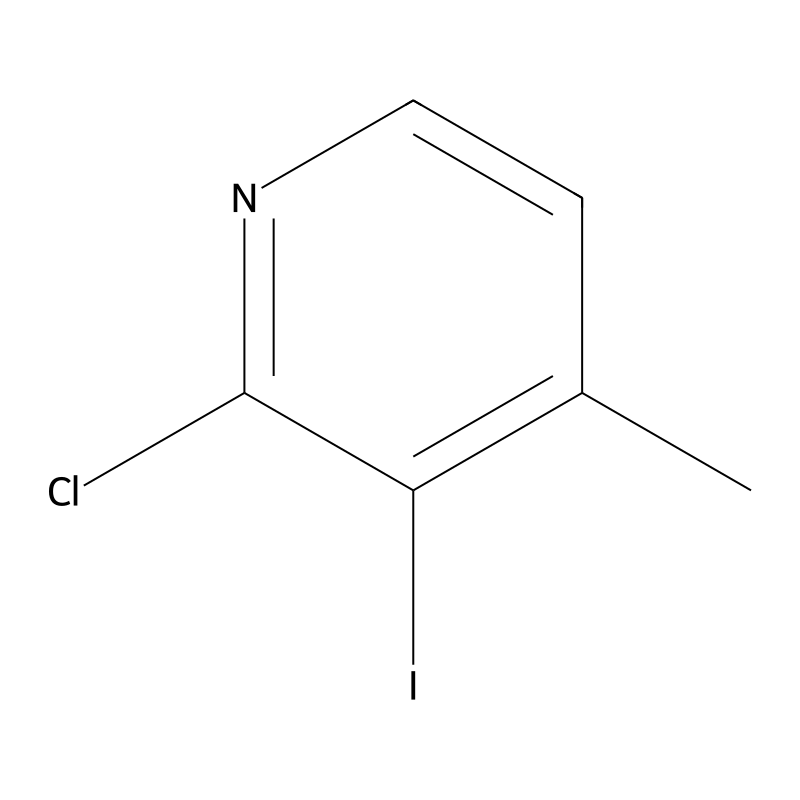

2-Chloro-3-iodo-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of reactive chlorine and iodine substituents makes 2-Chloro-3-iodo-4-methylpyridine a potential candidate for further functionalization through cross-coupling reactions. These reactions are fundamental in organic synthesis for creating complex molecules from simpler building blocks.

Medicinal Chemistry

The pyridine ring structure is a common core found in many biologically active molecules. Substitution with functional groups like chloro and iodo can modulate the physical and biological properties of the molecule. This could lead to exploration of 2-Chloro-3-iodo-4-methylpyridine as a starting material for drug discovery or as a scaffold for designing new compounds with specific biological activities [].

Material Science

Aromatic heterocycles like pyridines can be used as building blocks in the design of functional materials. The combination of aromatic character and halogenated substituents can influence properties relevant for applications in areas like organic electronics or optoelectronic materials.

2-Chloro-3-iodo-4-methylpyridine is a heterocyclic organic compound with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol. It features a pyridine ring substituted at the second position with a chlorine atom, at the third position with an iodine atom, and at the fourth position with a methyl group. This compound exists as a solid at room temperature and is sensitive to light and air, necessitating storage under inert conditions .

The compound is primarily utilized in halogen exchange reactions, which are essential for modifying halogen atoms in pyridine derivatives. Such modifications allow for the synthesis of various intermediates used in pharmaceuticals and agrochemicals. The iodine atom serves as an excellent leaving group, facilitating electrophilic substitution reactions, while the chlorine atom can participate in nucleophilic substitutions .

Key Reactions- Suzuki–Miyaura Cross-Coupling Reaction: 2-Chloro-3-iodo-4-methylpyridine acts as a reactant in this reaction, forming new carbon-carbon bonds through transmetalation processes involving palladium complexes.

- Nucleophilic Substitution: The amine functionality allows for nucleophilic attacks, contributing to the formation of carbon-nitrogen bonds, essential in synthesizing heterocyclic compounds .

2-Chloro-3-iodo-4-methylpyridine has shown significant biological activity by interacting with various enzymes and cellular pathways. Notably, it has been reported to influence the activity of p38α mitogen-activated protein kinase, which plays a crucial role in cellular signaling related to inflammation and stress responses. The compound can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, indicating its potential role in inflammatory processes .

Several synthetic routes have been developed for 2-Chloro-3-iodo-4-methylpyridine:

- Halogenation: Chlorination and iodination of pyridine derivatives can yield this compound under controlled conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions allows for the introduction of halogens into the pyridine ring.

- Nucleophilic Substitution: The amine group can be introduced through nucleophilic attack on suitable precursors, followed by halogenation to achieve the desired substitutions .

The applications of 2-Chloro-3-iodo-4-methylpyridine are diverse:

- Pharmaceutical Synthesis: It serves as an intermediate in the development of various drugs due to its reactive halogen substituents.

- Agrochemical Production: The compound is utilized in synthesizing pesticides and herbicides.

- Material Science: It can be employed in creating advanced materials through cross-coupling reactions .

Research indicates that 2-Chloro-3-iodo-4-methylpyridine interacts with several biological targets, notably influencing cell signaling pathways involved in inflammation. Its ability to modulate enzyme activity suggests potential therapeutic applications in treating inflammatory diseases or conditions related to cellular stress responses .

Here is a comparison of 2-Chloro-3-iodo-4-methylpyridine with similar compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 2-Chloro-5-iodo-4-methylpyridine | 0.94 | Different position of iodine; potential variations in reactivity |

| 2-Chloro-3-iodoisonicotinonitrile | 0.89 | Contains a nitrile group; different biological activity |

| 2-Chloro-5-iodo-4-phenylpyridine | 0.87 | Phenyl substitution alters electronic properties |

| 2-Chloro-3-iodo-5-methylpyridine | 0.85 | Methyl substitution at position five affects reactivity |

| 2,6-Dichloro-4-(difluoromethyl)-3-iodopyridine | 0.83 | Additional chlorination alters physical properties significantly |

Each of these compounds shares structural similarities but possesses unique characteristics that influence their chemical behavior and applications, making them suitable for different synthetic pathways and biological interactions .

Halogenation Reactions of Pyridine Derivatives

Classical halogenation reactions remain fundamental to the synthesis of halogenated pyridines, including 2-Chloro-3-iodo-4-methylpyridine. These methods typically involve direct electrophilic substitution or the use of mixed halogenating agents.

Direct Halogenation with Iodine Monochloride

The most straightforward approach involves the direct halogenation of pyridine derivatives using iodine monochloride (ICl) [1]. This method has been successfully applied to synthesize 2-Chloro-3-iodo-4-pyridinamine, a closely related compound. The reaction employs iodine monochloride (27.8 g, 171 mmol) in acetic acid, added dropwise to a solution of 2-chloropyridin-4-amine (20.0 g, 156 mmol) and sodium acetate trihydrate (31.7 g, 233 mmol) in acetic acid (170 mL). The mixture is heated at 70°C with stirring under nitrogen atmosphere for 16 hours [1].

The reaction mechanism involves the formation of a highly electrophilic iodine species that selectively attacks the electron-rich positions of the pyridine ring. The regioselectivity is influenced by the existing chlorine substituent, which directs the iodine to the 3-position through electronic effects.

Halogenation with N-Halosuccinimides

N-Iodosuccinimide (NIS) and related N-halosuccinimides provide alternative halogenation methods. These reagents offer milder conditions compared to molecular halogens and can be used in various solvents [2]. The mechanism involves the formation of a succinimidyl radical intermediate that facilitates the halogenation process.

Dichloroiodobenzene-Mediated Halogenation

Hypervalent iodine compounds, particularly dichloroiodobenzene (PhICl2), have been extensively studied for pyridine halogenation [3]. These reagents activate through formation of square planar complexes via halogen bonding interactions, providing different reactivity patterns compared to traditional halogenating agents [4].

Nitration and Reduction Methods

The nitration-reduction approach represents a classical multi-step strategy for accessing halogenated pyridines. This method involves the initial nitration of pyridine derivatives, followed by reduction to amino compounds and subsequent diazotization-halogenation.

Dinitrogen Pentoxide Nitration

The Bakke nitration method using dinitrogen pentoxide (N2O5) provides an efficient route to 3-nitropyridines [5]. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent produces N-nitropyridinium nitrate, which upon treatment with aqueous sulfur dioxide or sodium bisulfite yields 3-nitropyridine in 77% yield [5].

The mechanism involves a unique [1] [6] sigmatropic shift rather than conventional electrophilic aromatic substitution. The nitro group migrates from the nitrogen atom to the 3-position of the pyridine ring, providing excellent regioselectivity [7].

Nitration with Trifluoroacetic Anhydride

An alternative nitration method employs nitric acid in trifluoroacetic anhydride [8]. This system provides 3-nitropyridines from pyridines in yields ranging from 10-83%, depending on the substrate substitution pattern.

Reduction of Nitropyridines

The reduction of nitropyridines to aminopyridines can be accomplished using various reducing agents, including catalytic hydrogenation, metal hydrides, or electrochemical methods [9]. The resulting aminopyridines serve as precursors for further halogenation through diazotization processes.

Diazotization and Iodination Processes

Diazotization reactions of aminopyridines provide a versatile route for introducing iodine substituents. The process involves the conversion of amino groups to diazonium salts, followed by displacement with iodide nucleophiles.

Sandmeyer-Type Reactions

The classical Sandmeyer reaction can be adapted for pyridine systems, although pyridine diazonium salts are generally less stable than their benzenoid counterparts [10]. The reaction of 2- and 4-aminopyridine with nitrous acid in dilute mineral acid leads to the formation of diazonium ions, which hydrolyze rapidly to the corresponding hydroxy compounds in dilute acid solution [10].

Direct Diazotization-Iodination

A more direct approach involves the in situ generation of diazonium salts and their immediate reaction with iodide sources. This method employs sodium nitrite and mineral acids at low temperatures (-10°C to 0°C), followed by treatment with potassium iodide or sodium iodide [11].

Solvent-Free Diazotization

Recent developments have introduced solvent-free diazotization methods using sodium nitrite and p-toluenesulfonic acid under mild conditions [12]. This approach offers environmental advantages and simplified workup procedures.

Modern Synthetic Strategies

Selective Iodination Techniques

Modern synthetic chemistry has developed sophisticated methods for regioselective iodination of pyridines, offering improved control over substitution patterns and functional group tolerance.

Phosphine-Mediated Iodination

The McNally group has developed a revolutionary approach using designed phosphine reagents for selective pyridine halogenation [13] [14]. This method involves the installation of heterocyclic phosphines at the 4-position of pyridines as phosphonium salts, followed by displacement with halide nucleophiles. The process uses metal halides or halogen acids to displace electrophilic phosphonium ions, achieving excellent regioselectivity for 4-position halogenation.

The reaction conditions involve lithium iodide (4.0 equiv) with trifluoromethanesulfonic acid (1.0 equiv) at 120°C for iodination. Computational studies indicate that carbon-halogen bond formation occurs via a stepwise SNAr pathway, with phosphine elimination as the rate-determining step [13].

Zincke Imine Intermediates

A breakthrough in 3-selective halogenation has been achieved through the use of Zincke imine intermediates [6] [15]. This method involves a ring-opening, halogenation, ring-closing sequence that temporarily transforms pyridines into reactive alkenes. The Zincke imine intermediates undergo highly regioselective halogenation reactions under mild conditions, providing access to 3-halopyridines that are difficult to obtain by other methods.

The selectivity-determining step changes based on the halogen electrophile used, and the method demonstrates excellent functional group tolerance and applicability to late-stage halogenation of complex pharmaceuticals [6].

Mechanochemical Iodination

Green chemistry approaches have led to the development of mechanochemical iodination methods. The grinding of pyrimidine derivatives with molecular iodine and silver nitrate under solvent-free conditions provides high yields (70-98%) in short reaction times (20-30 minutes) [2]. This method offers environmental advantages through the elimination of organic solvents and simplified workup procedures.

Regioselective Functionalization Methods

Directed Metalation Approaches

Directed metalation strategies utilize directing groups to achieve regioselective functionalization of pyridine rings [16]. These methods involve the use of strong bases such as lithium diisopropylamide (LDA) or alkyllithium reagents to selectively deprotonate specific positions, followed by quenching with electrophiles.

Blocking Group Strategies

The development of temporary blocking groups has enabled precise control over regioselectivity in pyridine functionalization [17]. A maleate-derived blocking group has been developed for pyridines that enables exquisite control for Minisci-type decarboxylative alkylation reactions, achieving regioselectivities greater than 95% for C-4 alkylation.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have found extensive application in pyridine functionalization [18]. These methods enable the selective introduction of various substituents through carbon-carbon and carbon-heteroatom bond formation. The use of palladium catalysts with appropriate ligands allows for control over regioselectivity and functional group tolerance.

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer cost-effective alternatives to palladium-based methods. These transformations include copper-catalyzed cross-coupling reactions and copper-mediated oxidative functionalization processes [19]. The use of copper catalysts has been particularly successful in enantioselective transformations of pyridine derivatives.

Rhodium-Catalyzed Cyclizations

Rhodium catalysis has been applied to the synthesis of pyridines through [2+2+2] cycloaddition reactions [20]. The use of rhodium catalysts with appropriate ligands enables the construction of substituted pyridines from simple building blocks under mild conditions.

Flow Chemistry Applications in Synthesis

Continuous Flow Reactors

Flow chemistry has emerged as a powerful tool for pyridine synthesis, offering advantages in terms of heat transfer, mixing efficiency, and safety [21]. Continuous flow reactors enable precise control over reaction conditions and improved scalability compared to batch processes.

Microwave-Assisted Flow Synthesis

The combination of microwave heating with flow chemistry provides rapid access to pyridine derivatives [21]. This approach enables the transfer from small-scale sealed vessel conditions to mesoscale production without modification of reaction conditions or loss in product yield.

Automated Optimization Systems

Recent developments have introduced autonomous self-optimizing systems for pyridine synthesis [22]. These systems integrate custom-made optimization algorithms to rapidly identify optimal flow conditions, significantly reducing development time and improving process efficiency.

Multi-Step Synthesis Protocols

Nitration and Reduction Pathway

The multi-step nitration and reduction pathway represents a well-established approach for synthesizing 2-Chloro-3-iodo-4-methylpyridine. This strategy involves the sequential introduction of functional groups through controlled chemical transformations.

Initial Nitration Step

The process begins with the regioselective nitration of 4-methylpyridine derivatives. The use of dinitrogen pentoxide in the presence of sulfur dioxide provides excellent regioselectivity for the 3-position [5]. The reaction conditions involve treatment at 0°C followed by warming to room temperature, yielding 3-nitro-4-methylpyridine in moderate to good yields.

Reduction to Amino Compound

The nitro group is subsequently reduced to an amino group using various reducing agents. Catalytic hydrogenation using palladium on carbon or chemical reduction with iron powder in acidic conditions provides the corresponding 3-amino-4-methylpyridine [9].

Chlorination and Iodination

The final steps involve the introduction of chlorine and iodine substituents. Chlorination can be achieved through treatment with chlorinating agents such as phosphorus oxychloride or thionyl chloride, while iodination follows through diazotization of the amino group and subsequent treatment with iodide sources [11].

Diazotization and Halogenation Route

Amino Pyridine Formation

This route begins with the preparation of appropriately substituted aminopyridines through various synthetic methods, including reductive amination, nucleophilic substitution, or metal-catalyzed amination reactions.

Diazotization Process

The amino group is converted to a diazonium salt using sodium nitrite in acidic conditions [12]. The reaction requires careful temperature control (typically -10°C to 0°C) to maintain the stability of the diazonium intermediate.

Halide Displacement

The diazonium salt is treated with halide sources (sodium iodide or potassium iodide) to introduce the iodine substituent. The reaction is typically performed in aqueous solution with appropriate pH control to optimize yields.

Scale-Up Considerations and Industrial Synthesis

Heat Management

Industrial-scale synthesis of 2-Chloro-3-iodo-4-methylpyridine requires careful heat management due to the exothermic nature of many halogenation reactions. Proper reactor design and temperature control systems are essential for safe operation [23].

Safety Considerations

The handling of halogenating agents and diazonium salts requires stringent safety protocols. Industrial processes must incorporate appropriate containment systems, emergency procedures, and waste management strategies [24].

Waste Minimization

Modern industrial processes emphasize waste minimization through atom economy considerations and solvent recovery systems. The development of catalytic processes and the use of recyclable reagents contribute to more sustainable manufacturing [24].

Economic Viability

The commercial viability of different synthetic routes depends on factors including raw material costs, reaction yields, processing requirements, and regulatory compliance. Bio-based approaches and renewable feedstocks are increasingly important considerations for long-term sustainability [24].

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

Mechanochemical Approaches

Mechanochemical synthesis represents a significant advancement in green chemistry for halogenated pyridine synthesis. The grinding of reactants in the solid state eliminates the need for organic solvents while often providing improved reaction rates and yields [2]. This approach has been successfully applied to the iodination of pyrimidine derivatives, achieving yields of 70-98% in reaction times of 20-30 minutes.

Solid-State Reactions

Solid-state reactions offer environmental advantages through the elimination of volatile organic solvents. These methods often provide unique reactivity patterns and can lead to improved selectivity compared to solution-phase reactions [25].

Neat Reaction Conditions

The use of neat reaction conditions, where reactants are mixed without solvents, has been applied to various pyridine synthesis reactions. This approach reduces environmental impact and simplifies purification procedures [26].

Catalytic Processes

Heterogeneous Catalysis

The development of heterogeneous catalysts for pyridine synthesis offers advantages in terms of catalyst recovery and reuse. Zinc phosphate has been successfully employed as a green heterogeneous catalyst for the synthesis of substituted pyridines, providing excellent yields (82-94%) with good environmental profiles [27].

Recyclable Catalysts

The use of recyclable catalysts, including supported metal catalysts and organocatalysts, contributes to more sustainable synthesis processes. These systems can be recovered and reused multiple times without significant loss of activity [28].

Biocatalytic Approaches

Enzymatic and biocatalytic approaches are emerging as sustainable alternatives for pyridine synthesis. These methods utilize renewable feedstocks and operate under mild conditions, offering excellent selectivity and reduced environmental impact [29].

Sustainable Reagents and Conditions

Bio-Based Solvents

The replacement of traditional organic solvents with bio-based alternatives represents an important aspect of green chemistry. Ethanol, water, and other renewable solvents have been successfully employed in pyridine synthesis reactions [20].

Renewable Feedstocks

The development of synthetic routes using renewable feedstocks, including biomass-derived starting materials, contributes to the sustainability of pyridine synthesis. These approaches reduce dependence on petroleum-based resources and offer improved environmental profiles [30] [29].

Less Toxic Alternatives

The identification and implementation of less toxic reagents and reaction conditions is crucial for sustainable synthesis. This includes the use of safer halogenating agents, environmentally benign catalysts, and reduced-toxicity solvents [31].